Bis-Mal-PEG6
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Overview
Description
Bis-Mal-PEG6 is a PEG derivative containing a two maleimide groups. The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The hydrophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Cross-Linking in Hemoglobin
Bis(maleidophenyl)-PEG2000 (Bis-Mal-PEG2000), a bifunctional protein cross-linker, is used to introduce intra-tetrameric cross-links into oxy-HbA (oxyhemoglobin A). This cross-linking occurs at Cys-93(β) in hemoglobin and has a limited influence on the oxygen affinity and cooperativity of HbA. However, it significantly reduces the Bohr effect by about 60%. This cross-linking strategy is promising for stabilizing low oxygen affinity hemoglobins for therapeutic applications (Manjula et al., 2000).
PEGylation of Therapeutic Proteins
Bis-Mal-PEG2000 is also instrumental in the PEGylation of therapeutic proteins. This process involves site-specific PEGylation using accessible disulfide bridges in proteins, which maintains the protein's tertiary structure and biological activity. This method is advantageous for developing cost-effective PEGylated biopharmaceuticals (Brocchini et al., 2008).
Enhancing Drug Solubility and Cytotoxicity
Bis-Mal-PEG2000 is used in the development of drug delivery systems, specifically in enhancing the solubility and cytotoxicity of drugs like paclitaxel. It has been conjugated with dendrimers and linear PEG polymers for this purpose, showing a significant increase in cytotoxicity when compared to non-conjugated drugs (Khandare et al., 2006).
Quality Control in Drug Development
In pharmaceutical manufacturing, Bis-Mal-PEG2000 is important for quality control, particularly in the separation and detection of impurities in mono-mal-PEG, a raw material for PEGylation of therapeutic proteins. This is critical for ensuring the purity and efficacy of pharmaceutical products (Tang et al., 2012).
Synthesis of Peptide Thioesters
Bis-Mal-PEG2000 is also used in the synthesis of large peptide thioesters, enabling the synthesis of complex peptide-based molecules. This application is crucial for the advancement of peptide-based therapeutics and biochemistry research (Boll et al., 2014).
properties
Molecular Formula |
C28H42N4O12 |
---|---|
Molecular Weight |
626.66 |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C28H42N4O12/c33-23(5-9-31-25(35)1-2-26(31)36)29-7-11-39-13-15-41-17-19-43-21-22-44-20-18-42-16-14-40-12-8-30-24(34)6-10-32-27(37)3-4-28(32)38/h1-4H,5-22H2,(H,29,33)(H,30,34) |
InChI Key |
GPXKZMBVSUHQLW-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bis-Mal-PEG6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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